molecular formula C5H6N4 B2961095 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile CAS No. 856863-13-3

2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile

Cat. No. B2961095
CAS RN: 856863-13-3
M. Wt: 122.131
InChI Key: AHTBGEZPKPRECN-UHFFFAOYSA-N
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Description

The compound “2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile” is a derivative of the 1,2,3-triazole family . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They have received considerable attention due to their wide range of applications in medicine, biochemistry, and materials science .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized through reactions involving 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes in ethanol under basic conditions .


Molecular Structure Analysis

The molecular structure of similar compounds has been established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies .


Chemical Reactions Analysis

In the synthesis of related compounds, reactions of the chalcones combined with thiosemicarbazide in dry ethanol containing sodium hydroxide afforded the corresponding pyrazolin-N-thioamides .

Scientific Research Applications

Regiochemical Effects on Molecular Stability

Research indicates that 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetonitrile, when incorporated into poly(methyl acrylate) chains, enables the study of molecular stability under mechanical stress. By irradiating acetonitrile solutions containing these polymers with ultrasound, scientists observed cycloreversion of the triazole units. This process, monitored through various spectroscopic and chemical labeling techniques, provided insights into the mechanical deformability of triazole isomers, offering a pathway to understand the structural stability of polymers at the molecular level (Brantley et al., 2012).

Catalytic Synthesis Applications

The compound has been utilized in a catalytic synthesis process to create complex polyheterocycles. A study demonstrated a one-pot, catalytic, three-component condensation process where this compound participated in a Cu(I)-catalyzed cycloaddition. This reaction, followed by an aldol-cyclization-dehydration sequence, underscores the compound's potential in constructing polyheterocycles efficiently and highlights its utility in organic synthesis (Qian et al., 2013).

Coordination Polymers and Lanthanide Complexes

Significant work has been done exploring the use of this compound in the formation of coordination polymers and lanthanide complexes. For instance, reactions in acetonitrile between certain acids and hexanuclear complexes of lanthanides led to the formation of coordination polymers, which are notable for their structural and luminescence properties. These findings open avenues for the development of materials with potential applications in sensing and illumination (Calvez et al., 2011).

Microwave-Assisted Polymerization

The compound's utility extends to facilitating microwave-assisted polymerization processes. Research has shown that living cationic ring-opening polymerizations of oxazolines, when performed in acetonitrile at high temperatures in a microwave reactor, were significantly expedited. This advancement not only highlights the efficiency of microwave-assisted synthesis but also the role of this compound in achieving high polymerization rates and well-defined polymers (Wiesbrock et al., 2005).

Chemodosimeters for Cyanide Detection

Further, this compound has been instrumental in developing chemodosimeters for cyanide detection. Studies have shown that N-acyl-triazenes, derivable from this compound, offer a highly selective and tunable method for detecting cyanide ions. This research not only demonstrates the compound's applicability in environmental monitoring but also its potential in developing sensitive and selective sensors for hazardous substances (Chung et al., 2006).

properties

IUPAC Name

2-(1-methyltriazol-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c1-9-4-5(2-3-6)7-8-9/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTBGEZPKPRECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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